(s)-2-(Hydroxymethyl)butyric acid

Description

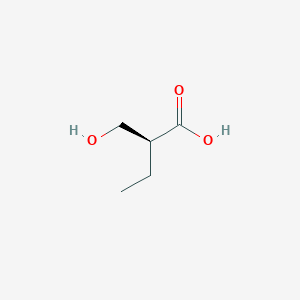

Structure

3D Structure

Properties

Molecular Formula |

C5H10O3 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(2S)-2-(hydroxymethyl)butanoic acid |

InChI |

InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |

InChI Key |

ZMZQVAUJTDKQGE-BYPYZUCNSA-N |

Isomeric SMILES |

CC[C@@H](CO)C(=O)O |

Canonical SMILES |

CCC(CO)C(=O)O |

Origin of Product |

United States |

Stereochemical Considerations and Enantiomeric Purity in S 2 Hydroxymethyl Butyric Acid Studies

Absolute Configuration and Chiral Properties of (S)-2-(Hydroxymethyl)butyric Acid

This compound, also known by its systematic IUPAC name (2S)-2-(hydroxymethyl)butanoic acid, is a chiral molecule due to the presence of a stereocenter at the second carbon atom. nih.gov This carbon is bonded to four different substituents: a carboxyl group (-COOH), an ethyl group (-CH2CH3), a hydroxymethyl group (-CH2OH), and a hydrogen atom. The "S" designation in its name refers to the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

As a chiral compound, this compound possesses the ability to rotate the plane of polarized light, a property known as optical activity. rsc.org Molecules that rotate light to the right (clockwise) are termed dextrorotatory and are denoted by a (+) sign, while those that rotate light to theleft (counter-clockwise) are levorotatory and are denoted by a (-) sign. Some sources refer to the (S)-enantiomer as (S)-(+)-2-(Hydroxymethyl)butyric acid, indicating it is dextrorotatory. nih.gov The magnitude of this rotation is a characteristic physical property known as the specific rotation, which is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used. rsc.org

The distinct three-dimensional arrangement of atoms in this compound versus its (R)-enantiomer can lead to significantly different interactions with other chiral molecules, such as enzymes and receptors in biological systems. This is a fundamental concept in pharmacology and drug development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

| Property | Value/Description |

| IUPAC Name | (2S)-2-(hydroxymethyl)butanoic acid |

| Chiral Center | C2 |

| Configuration | S |

| Optical Activity | Optically active, reported as dextrorotatory (+) |

Enantioselective Synthesis Strategies and Mechanisms

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. Various strategies have been developed to achieve high levels of enantioselectivity, including chemo-enzymatic methods, transformations mediated by isolated enzymes, and stereoselective chemical routes.

Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. chemicalbook.comsigmaaldrich.com This approach can provide efficient routes to chiral molecules that may be difficult to obtain through purely chemical or biological methods. For the synthesis of chiral hydroxy acids like this compound, a chemo-enzymatic strategy could involve the enzymatic resolution of a racemic mixture of a suitable precursor. For instance, a racemic ester of 2-(hydroxymethyl)butyric acid could be subjected to hydrolysis by a lipase (B570770), which would selectively hydrolyze one enantiomer, allowing for the separation of the resulting acid and the unreacted ester.

A study on the synthesis of docetaxel-monosaccharide conjugates utilized a chemo-enzymatic approach where a key step was the stereoselective β-glucosylation of hydroxypropionic acid catalyzed by lactase. durham.ac.uk This highlights the potential of using enzymes to selectively modify hydroxy acids in a complex synthesis. Another example is the synthesis of chiral epoxides from renewable resources, which involved a lipase-mediated Baeyer-Villiger oxidation as a key step, demonstrating the power of enzymes in creating valuable chiral building blocks. youtube.com

Lipases are a class of enzymes that have found widespread application in the synthesis of chiral compounds due to their ability to catalyze the stereoselective hydrolysis or esterification of a broad range of substrates. researchgate.net The kinetic resolution of racemic esters is a common strategy employing lipases. In this process, the lipase preferentially catalyzes the reaction of one enantiomer of the racemic substrate, leading to a mixture of an enantiomerically enriched product and the unreacted starting material of the opposite configuration.

For example, the enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester was achieved through the kinetic resolution of racemic 2-methylbutanoic acid using various lipases in an organic solvent. nih.gov Lipases such as those from Rhizomucor miehei, Aspergillus niger, and Aspergillus javanicus showed high enantioselectivity. nih.gov Similarly, the optical resolution of racemic 2-hydroxy octanoic acid methyl ester was successfully performed via lipase-catalyzed hydrolysis in a biphasic membrane reactor, yielding the (S)-acid and the (R)-ester with high enantiomeric excess. researchgate.net These examples demonstrate the feasibility of using lipase-mediated transformations to obtain enantiomerically pure butyric acid derivatives.

| Enzyme Source | Substrate Type | Transformation | Outcome |

| Rhizomucor miehei | Racemic 2-methylbutanoic acid | Esterification | (S)-2-methylbutanoic acid methyl ester |

| Aspergillus niger | Racemic 2-methylbutanoic acid | Esterification | (S)-2-methylbutanoic acid methyl ester |

| Lipase | Racemic 2-hydroxy octanoic acid methyl ester | Hydrolysis | (S)-2-hydroxy octanoic acid |

Transaminases, or aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. researchgate.net This class of enzymes is particularly useful for the asymmetric synthesis of chiral amines and amino acids. Transaminase-catalyzed reactions have been successfully employed for the production of various amino-substituted butyric acids. For instance, L-2-aminobutyric acid has been synthesized with high enantiomeric excess from 2-oxobutyric acid using an ω-transaminase. rsc.org

It is important to note that transaminases are specific for the synthesis of amino-substituted compounds. Therefore, while they are a powerful tool for producing chiral amino acids, they are not directly applicable to the synthesis of this compound, which contains a hydroxymethyl group instead of an amino group at the chiral center.

Beyond enzymatic methods, a variety of stereoselective chemical synthesis routes have been developed to access enantiomerically pure compounds. These methods often rely on the use of chiral catalysts, chiral auxiliaries, or chiral reagents to control the stereochemical outcome of a reaction.

One common strategy is asymmetric alkylation, where a prochiral enolate is reacted with an electrophile in the presence of a chiral ligand or auxiliary to induce the formation of one enantiomer preferentially. The use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction, is a well-established method. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of α-chiral carboxylic acids, chiral oxazolidinones (Evans auxiliaries) have been widely used.

Another approach is asymmetric hydrogenation, where a prochiral unsaturated precursor is reduced to a chiral product using a chiral catalyst, often based on transition metals like rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands. While direct examples for this compound are not prevalent in the literature, the principles of these established asymmetric synthesis methodologies could be applied to its preparation.

Methods for Determination of Enantiomeric Excess and Purity in Research

The determination of the enantiomeric excess (ee) of a chiral compound is crucial to assess the success of an enantioselective synthesis. Enantiomeric excess is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are commonly used for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used methods for separating enantiomers. nih.gov The enantiomers of a chiral compound interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs are among the most popular for the analysis of chiral pharmaceutical compounds. nih.gov

Gas Chromatography (GC) with a chiral stationary phase is another common technique for the separation of volatile chiral compounds. Similar to chiral HPLC, the differential interaction of the enantiomers with the chiral column material enables their separation. For non-volatile compounds, derivatization to a more volatile form may be necessary before GC analysis.

Circular Dichroism (CD) spectroscopy is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum is unique for each enantiomer and can be used to determine the enantiomeric excess of a sample.

| Analytical Method | Principle | Application to this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of (S)- and (R)-enantiomers |

| Chiral GC | Differential interaction with a chiral stationary phase for volatile compounds | Separation and quantification of volatile derivatives of the enantiomers |

| Circular Dichroism | Differential absorption of circularly polarized light | Determination of enantiomeric excess based on spectral properties |

Spectroscopic Techniques (e.g., NMR, CD Spectroscopy for Chiroptical Properties)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the absolute configuration of chiral molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds. While standard 1D and 2D NMR techniques (like COSY, HSQC, HMBC) can confirm the connectivity of atoms in 2-(hydroxymethyl)butyric acid, they typically cannot distinguish between enantiomers directly. However, NMR is fundamental for verifying the structure of the compound before proceeding to chiral analysis. For closely related hydroxy acids, detailed NMR studies have been performed. For instance, the chemical shifts for (S)-(+)-2-hydroxy-3-methylbutyric acid in D₂O have been fully assigned, providing a reference for similar structures. bmrb.io

The data from such an analysis can be summarized as follows:

Table 1: Assigned 1H and 13C NMR Chemical Shifts for (S)-(+)-2-hydroxy-3-methylbutyric Acid in D₂O

| Atom No. | Atom Name | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | H | 4.02 | - |

| 2 | C | - | 182.78 |

| 3 | CA | 4.02 | 77.01 |

| 4 | CB | 2.07 | 32.74 |

| 5 | CG1 | 0.95 | 19.98 |

| 6 | CG2 | 0.82 | 18.06 |

Data corresponds to a 100mM sample in D₂O at 298K, pH 7.4, referenced to DSS. bmrb.io

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a primary technique for investigating the chiroptical properties of chiral molecules. acs.org It measures the differential absorption of left and right circularly polarized light, which is non-zero only for chiral compounds. acs.orgrsc.org This technique is particularly valuable for determining the absolute configuration and enantiomeric excess of a sample.

Studies on analogous aliphatic hydroxy monocarboxylic acids, such as 2-hydroxybutanoic acid and 2-hydroxy-3-methylbutanoic acid, demonstrate the utility of CD spectroscopy. nih.gov In aqueous solutions, these acids exhibit characteristic CD spectra in the vacuum ultraviolet (VUV) wavelength range (170–280 nm). nih.gov The spectra of (S)-enantiomers are mirror images of their (R)-enantiomer counterparts, a key feature that confirms the reliability of the measurements. nih.gov The dominant CD band for these types of acids is typically centered around 213 nm. nih.gov Such analysis provides insight into how irradiation with circularly polarized light could lead to an enantiomeric excess, a scenario relevant to theories on the origin of homochirality in nature. nih.gov

Chromatographic Methods (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for separating the enantiomers of 2-(hydroxymethyl)butyric acid and quantifying its presence in complex mixtures.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone method for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For hydroxy acids, polysaccharide-based CSPs are effective. researchgate.net For example, a method using a Chiralpak IG column has been successful in separating the enantiomers of similar hydroxy acids like 2-hydroxybutanoic acid with high resolution. researchgate.net

For related compounds like 2-hydroxy-4-(methylthio)butyric acid (HMTBA), reverse-phase HPLC methods have been developed for quantification in various matrices. sielc.comchromatographyonline.com These methods can be adapted for mass spectrometry by using volatile mobile phase additives like formic acid instead of phosphoric acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for analyzing volatile and semi-volatile compounds. For non-volatile compounds like hydroxy acids, a derivatization step is required to increase their volatility. An analytical standard for the sodium salt of 2-(hydroxymethyl)butyric acid is available for use in determining its presence in biological fluids via GC-MS. sigmaaldrich.com

Research has demonstrated the use of two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC × GC–TOFMS) for analyzing 2-(hydroxymethyl)butyric acid in cerebrospinal fluid. sigmaaldrich.com Furthermore, sensitive GC-MS methods have been established for quantifying hydroxylated short-chain fatty acids, including the related 2-hydroxy-3-methylbutyric acid, in biological samples like newborn feces. nih.gov These methods often involve derivatization with reagents like N-methylbenzylamine to significantly enhance detection sensitivity. nih.gov The analysis provides distinct retention times and mass fragmentation patterns that allow for accurate identification and quantification.

Table 2: Summary of Chromatographic Methods for Analyzing 2-(Hydroxymethyl)butyric Acid and Related Analogs

| Technique | Application | Matrix | Key Methodological Details |

|---|---|---|---|

| GC × GC–TOFMS | Determination of 2-(Hydroxymethyl)butyric acid | Cerebrospinal Fluid | Two-dimensional gas chromatography with time-of-flight mass spectrometry. sigmaaldrich.com |

| GC-MS | Determination of 2-(Hydroxymethyl)butyric acid | Body Fluids | Requires derivatization for volatility. sigmaaldrich.com |

| GC-MS | Analysis of hydroxylated short-chain fatty acids | Fecal Samples | Derivatization with N-methylbenzylamine-d0/d3 to enhance sensitivity. nih.gov |

| Chiral HPLC | Enantiomeric separation of hydroxy acids | Standard Solutions | Use of polysaccharide-based chiral stationary phases (e.g., Chiralpak IG). researchgate.net |

Synthetic Methodologies for S 2 Hydroxymethyl Butyric Acid and Its Precursors

Chemical Synthetic Routes

Chemical synthesis provides a direct, albeit often complex, route to (S)-2-(hydroxymethyl)butyric acid and its precursors. These methods rely on well-established organic reactions and strategic functional group manipulations.

Multi-step Organic Synthesis Strategies

Multi-step synthesis is a common approach to construct the target molecule from simpler, commercially available starting materials. youtube.com These synthetic sequences often involve the creation of the carbon skeleton followed by the introduction and modification of functional groups.

One documented strategy begins with (S)-2-aminobutyric acid. This starting material undergoes a three-step reaction sequence involving hydroxylation, salification, and finally esterification to yield (S)-2-hydroxybutyric acid methyl ester. This process is reported to have a yield of 60.4% with a purity of 99% and an enantiomeric excess (ee) value greater than 99%. researchgate.net The advantages of this method are its high purity and ee value, relatively low cost, short reaction time, and mild reaction conditions, making it potentially suitable for industrial-scale production. researchgate.net

Regioselective ring-opening of an epoxide with a Grignard reagent.

O-alkylation of the resulting secondary alcohol.

Debenzylation to reveal a primary hydroxyl group.

These examples highlight the utility of multi-step synthesis in accessing chiral hydroxy acids with high optical purity.

Selective Functionalization Reactions

Selective functionalization reactions are crucial for introducing or modifying specific chemical groups within a molecule without affecting other parts. In the context of synthesizing this compound and its precursors, these reactions are key to achieving the desired structure and stereochemistry.

For instance, the synthesis of 2,2-bis(hydroxymethyl)butyric acid, a related dihydroxy acid, can be achieved by reacting methyl butyrate (B1204436) with formaldehyde (B43269) in the presence of an organic alkali catalyst. google.com This is followed by hydrolysis under acidic conditions and subsequent purification steps like distillation and crystallization. google.com

Biocatalytic and Chemo-enzymatic Production

Biocatalysis and chemo-enzymatic methods offer an alternative and often more stereoselective approach to synthesizing chiral compounds like this compound. These methods leverage the high specificity of enzymes to catalyze desired transformations.

Enzymatic Hydrolysis and Resolution

Enzymatic hydrolysis and resolution are powerful techniques for separating enantiomers from a racemic mixture. nih.gov These methods rely on the ability of enzymes to selectively react with one enantiomer, allowing for the separation of the two. rsc.org

Kinetic resolution using lipases is a widely employed strategy. For example, the enzymatic resolution of racemic 2-methylbutyric acid has been achieved through enantioselective esterification using immobilized lipases. nih.gov Lipases such as those from Candida antarctica and Thermomyces lanuginosus have shown high enantioselectivity. nih.gov

A two-step enzymatic resolution process has been developed for the large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate, which are important chiral intermediates. nih.gov This process utilizes immobilized Candida antarctica lipase (B570770) B (CALB) for both a solvent-free acetylation step and a subsequent alcoholysis step, achieving high chemical purity (99%) and enantiomeric excess (>96%). nih.gov

The table below summarizes the results of enzymatic resolution of various substrates using different lipases.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica B | (R,S)-2-methylbutyric acid | (R)-pentyl 2-methylbutyrate | 90% | nih.gov |

| Thermomyces lanuginosus | (R,S)-2-methylbutyric acid | (R)-pentyl 2-methylbutyrate | 91% | nih.gov |

| Candida rugosa | (R,S)-2-methylbutyric acid | (S)-pentyl 2-methylbutyrate | 75% | nih.gov |

| Rhizopus oryzae | (R,S)-2-methylbutyric acid | (S)-pentyl 2-methylbutyrate | 49% | nih.gov |

| Candida antarctica lipase B (CALB) | Racemic ethyl-3-hydroxybutyrate | (S)-ethyl-3-hydroxybutyrate | >96% | nih.gov |

Microbial Transformations (e.g., Corynebacterium sp.)

Whole-cell microbial transformations offer a method for producing valuable chemicals. Certain microorganisms can perform selective oxidations that are challenging to achieve through conventional chemical catalysis.

Corynebacterium sp. has been utilized for the selective oxidation of polyols. nih.gov For instance, growing cells of Corynebacterium sp. ATCC 21245 can convert trimethylolpropane (B17298) into 2,2-bis(hydroxymethyl)butyric acid (BHMB). nih.gov This biotransformation is dependent on the presence of co-substrates, with a mixture of glucose, xylose, and acetate (B1210297) found to be optimal. Under optimized conditions (pH 8, 1 v/v/m airflow, and 500 rpm stirring), a 70.6% conversion of 5 g/l TMP to BHMB was achieved in 10 days in a batch operation. nih.gov

While not directly producing this compound, this demonstrates the potential of Corynebacterium species in performing selective oxidations on related structures. Other species like Clostridium butyricum have been shown to convert L-2-amino acids into the corresponding 2-hydroxy acids. nih.gov

Substrate Engineering in Biocatalysis

Substrate engineering is a strategy employed in biocatalysis to facilitate a desired enzymatic reaction that may not proceed efficiently with the natural substrate. This involves modifying the substrate to make it more amenable to the enzyme.

A notable example is the stereoselective biocatalytic synthesis of (S)-2-hydroxy-2-methylbutyric acid. In this process, "thio-disguised" precursors, such as 3-tetrahydrothiophenone and 4-phenylthiobutan-2-one, were used as masked equivalents of 2-butanone. nih.gov These modified substrates were successfully converted into the corresponding cyanohydrins with high yield and enantiomeric excess using a hydroxynitrile lyase (HNL) from Hevea brasiliensis. Subsequent hydrolysis and desulfurization yielded the desired (S)-2-hydroxy-2-methylbutyric acid with an impressive 99% ee. nih.gov This approach showcases how modifying the substrate can enable the use of enzymes to produce chiral molecules with high stereoselectivity. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of fine chemicals, including chiral compounds like this compound and its precursors. These approaches aim to reduce environmental impact by minimizing waste, using renewable resources, and employing safer chemical processes.

A key strategy in the sustainable synthesis of such compounds is the use of biocatalysis. Enzymes and whole-cell microorganisms can operate under mild conditions of temperature and pressure, often in aqueous media, thereby reducing the energy consumption and the need for hazardous organic solvents typically associated with traditional chemical synthesis. nih.gov The high selectivity of enzymes can also simplify purification processes and reduce the formation of by-products.

One sustainable approach involves the integration of biotransformation with subsequent chemical catalysis. For instance, a bio-based precursor can be produced through fermentation or enzymatic conversion, followed by a green chemical step to yield the final product. An example of this is the production of methacrylic acid from 2-methyl-1,3-propanediol, where the initial step is the bioconversion to 3-hydroxy-2-methylpropionic acid using Gluconobacter oxydans, followed by a catalytic dehydration step. researchgate.net This integrated process provides a more environmentally friendly route compared to conventional chemical methods. researchgate.net

The use of renewable feedstocks is another cornerstone of green chemistry. For the synthesis of this compound and its precursors, this could involve starting from biomass-derived materials. For example, D-fructose, a simple sugar, has been explored as a sustainable C2 synthon in the preparation of other hydroxymethyl-containing heterocyclic compounds. nih.gov

Furthermore, the development of organoautocatalytic systems represents a novel and sustainable strategy. In some reactions, a product or intermediate formed in situ can act as a catalyst for the reaction, eliminating the need for external, and often expensive or toxic, metal or enzyme catalysts. nih.gov This approach has been successfully applied to the synthesis of bioactive cyclic amines and holds promise for the production of other complex molecules. nih.gov

The principles of green chemistry also emphasize the importance of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Biocatalytic routes often exhibit high atom economy due to the specificity of the enzymatic reactions.

Derivatives, Analogues, and Structural Modifications of S 2 Hydroxymethyl Butyric Acid

Synthesis and Characterization of Esters and Amides

The synthesis of esters and amides from (S)-2-(Hydroxymethyl)butyric acid leverages standard organic chemistry transformations. Esterification, for instance, can be achieved by reacting the carboxylic acid with an alcohol under catalytic conditions. A notable example is the synthesis of (S)-2-hydroxybutyric acid methyl ester from (S)-2-aminobutyric acid, which proceeds through hydroxylation, salification, and finally, esterification, resulting in a high-purity product. researchgate.net These esterification processes can be conducted under relatively mild conditions, sometimes using the alcohol as both reactant and solvent. google.com

Amide derivatives, such as hydroxamic acids, can be synthesized from the corresponding esters. The process typically involves treating an ester with hydroxylamine (B1172632) in the presence of a strong base, which converts the ester into the desired hydroxamic acid. oaepublish.com The characterization of these derivatives relies on standard analytical techniques. For example, the sodium salt of 2-(hydroxymethyl)butyric acid is used as an analytical standard and can be analyzed using gas chromatography-mass spectrometry (GC-MS) and two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC–TOFMS). sigmaaldrich.com

Table 1: Analytical Methods for this compound Derivatives

| Derivative Type | Analytical Technique | Application | Reference |

| Sodium Salt | GC-MS | Determination in body fluids | sigmaaldrich.com |

| Sodium Salt | GC × GC–TOFMS | Determination in cerebrospinal fluid | sigmaaldrich.com |

| Methyl Ester | GC, HPLC, ¹H NMR | Purity and ee value characterization | researchgate.net |

Introduction of Additional Functional Groups

The butyric acid framework allows for the introduction of various functional groups, enhancing the molecule's chemical diversity. An example is 2,2-Bis(hydroxymethyl)butyric acid, which features an additional hydroxymethyl group. This compound serves as an effective crosslinking and hydrophilic agent, particularly in the production of water-based polymer systems like water-soluble polyurethane resins and coatings. chemicalbook.com Its good solubility makes it a valuable component in adhesives and leather coating agents. chemicalbook.com

Further modifications can include the introduction of amino and phenyl groups. For instance, 3-Amino-2-hydroxy-4-phenyl-butyric acid methyl ester is a derivative that has attracted attention in biochemistry and pharmacology. ontosight.ai The presence of these additional groups can significantly alter the molecule's properties, such as its lipophilicity and potential for biological interactions. ontosight.ai

Cyclization Products and Lactones (e.g., Hydroxymethylbutyrolactone)

Intramolecular cyclization of this compound and its derivatives can yield lactones, which are valuable chiral intermediates. (S)-2-hydroxybutyrolactone, for example, is a key starting material in the enantioselective synthesis of other complex molecules. researchgate.net It can be reacted with phenols via the Mitsunobu reaction to form 2-(aryloxy)butyrolactones in high yield and without loss of enantiomeric purity. researchgate.net These lactone intermediates can then be converted into other desired products through subsequent reactions like cleavage and hydrolysis. researchgate.net

The formation of cyanohydrins from related keto-acids, followed by hydrolysis and other transformations, is another route to chiral hydroxy acids and their lactone precursors. nih.gov

Phosphorylated Derivatives (e.g., Hydroxymethylphosphinyl-Butyric Acid)

Phosphorylated derivatives of butyric acid represent a significant class of analogues. These compounds substitute a carboxyl or methyl group with a phosphinyl group, altering the molecule's acidity and reactivity. Examples include:

Glufosinate (2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid): A non-proteinogenic amino acid where a hydroxymethylphosphinyl group replaces the terminal carboxyl group of glutamic acid. ebi.ac.ukchemspider.com

(R)-2-hydroxy-4-(hydroxymethylphosphinyl)butyric acid: A derivative with a hydroxyl group at the 2-position and a hydroxymethylphosphinyl moiety at the 4-position. nih.gov

4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid: A keto-acid derivative featuring a hydroxymethylphosphinyl group at the 4-position. nih.gov

These compounds are of interest in metabolic and agrochemical research.

Table 2: Properties of Phosphorylated Butyric Acid Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features | Reference |

| (R)-2-hydroxy-4-(hydroxymethylphosphinyl)butyric acid | C₅H₁₁O₅P | 182.11 | (R)-hydroxy at C2, hydroxymethylphosphinyl at C4 | nih.gov |

| 4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid | C₅H₉O₅P | 180.10 | Oxo group at C2, hydroxymethylphosphinyl at C4 | nih.gov |

| 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid (Glufosinate) | C₅H₁₂NO₄P | 181.127 | Amino group at C2, hydroxymethylphosphinyl at C4 | ebi.ac.uk |

Complex Conjugates (e.g., S-Hydroxymethyl Glutathione)

This compound's structural motifs appear in more complex biological molecules. S-Hydroxymethyl glutathione (B108866) is an S-substituted glutathione where the hydrogen of the thiol group of cysteine is replaced by a hydroxymethyl group. nih.gov This compound is classified as an oligopeptide, consisting of glutamate, cysteine, and glycine (B1666218) residues. foodb.caymdb.ca It is found in various living organisms, from bacteria to humans, and is involved in metabolic processes, including the clearance of cellular formaldehyde (B43269). nih.govdrugbank.com

Table 3: Identifiers for S-Hydroxymethyl Glutathione

| Identifier Type | Identifier | Source |

| IUPAC Name | (2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-[(hydroxymethyl)sulfanyl]ethyl]carbamoyl}butanoic acid | ymdb.ca |

| Chemical Formula | C₁₁H₁₉N₃O₇S | foodb.ca |

| CAS Number | 32260-87-0 | ymdb.ca |

| ChEBI ID | CHEBI:48926 | nih.gov |

Investigation of Pyrrole-Butyric Acid Derivatives

Pyrrole-butyric acids are a class of compounds where a pyrrole (B145914) ring is incorporated into a butyric acid structure. Research has focused on synthesizing and evaluating these derivatives for various biological activities. nih.gov For example, a series of 3-benzoyl-4-alkylpyrrole-1-butyric acids were synthesized and tested for their inhibitory activity on steroid 5 alpha-reductase. nih.gov

The synthesis of these compounds can be achieved through one-pot reactions involving suitable aldehydes, ketones, and reagents like p-tosylmethyl isocyanide. mdpi.com These derivatives can be further modified to create hybrids, such as pyrrole-cinnamate hybrids, to explore their potential as multi-target agents, for instance, as dual cyclooxygenase-2/lipoxygenase (COX-2/LOX) inhibitors. mdpi.comnih.gov

Applications As Chiral Building Blocks and Precursors in Materials Science and Organic Synthesis

Synthesis of Fine Chemicals and Optically Active Intermediates

The enantiomerically pure nature of (S)-2-(Hydroxymethyl)butyric acid makes it a crucial starting material for the synthesis of various fine chemicals and optically active intermediates. Its structure is particularly relevant in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired efficacy. For instance, it serves as a key fragment in the synthesis of certain enzyme inhibitors and chiral ligands for asymmetric catalysis. The presence of both a hydroxyl and a carboxyl group allows for selective modifications at either end of the molecule, enabling the construction of intricate molecular architectures.

One notable application is in the synthesis of chiral lactones, which are important structural motifs in many natural products. The intramolecular cyclization of derivatives of this compound can lead to the formation of butyrolactones with a defined stereocenter. Furthermore, it can be utilized as a chiral synthon in multi-step total syntheses of complex natural products, where the introduction of a specific stereochemistry early in the synthetic route is critical.

Monomer in Polymer Chemistry

The unique structure of molecules related to this compound, particularly those with multiple hydroxyl groups, has found significant application in polymer chemistry.

While this compound itself has one hydroxyl group, the closely related 2,2-bis(hydroxymethyl)butyric acid (DMB) is a cornerstone in the synthesis of hyperbranched polyesters. DMB, an AB2-type monomer, possesses one carboxyl group (A) and two hydroxyl groups (B), enabling the one-pot synthesis of highly branched, globular polymers. These hyperbranched polyesters are characterized by a large number of terminal functional groups, low viscosity, and high solubility compared to their linear analogs. The structure of DMB provides the branching points necessary for the dendritic architecture of these polymers. The resulting hyperbranched polyesters find use in coatings, resins, and drug delivery systems.

Derivatives of butyric acid containing hydroxyl groups, such as 2,2-bis(hydroxymethyl)butyric acid (DMB), are also employed in polyurethane chemistry. These compounds can be incorporated into polyurethane backbones as chain extenders or to introduce functional groups. The carboxylic acid group in DMB can be used to impart anionic character to polyurethane dispersions, which are water-based and have reduced volatile organic compound (VOC) content. These dispersions are widely used in coatings, adhesives, and sealants.

The introduction of chiral units like this compound into dendritic structures can lead to the development of chiral dendrimers. These macromolecules, with their well-defined, highly branched, and three-dimensional architectures, can possess unique chiroptical properties and find applications in asymmetric catalysis, chiral recognition, and as chiral stationary phases in chromatography. By using this compound or its derivatives as the core, branching units, or surface groups, chirality can be precisely placed within the dendritic structure. This allows for the creation of tailored chiral environments, which can be advantageous for enantioselective processes.

Precursors for Macrocyclic Compounds and Heterocycles

This compound serves as a valuable precursor for the synthesis of chiral macrocyclic compounds and heterocycles. The bifunctional nature of the molecule allows for its incorporation into larger ring systems through esterification or amidation reactions. For example, it can be used to construct chiral macrocyclic lactones or lactams, which are structural motifs present in a variety of natural products and pharmacologically active compounds. The defined stereochemistry of the starting material is directly translated into the final macrocyclic structure, which is often crucial for its biological activity or recognition properties.

Furthermore, the hydroxyl and carboxyl groups can be chemically transformed to other functionalities, enabling the synthesis of a diverse range of chiral heterocycles. For instance, the hydroxyl group can be converted into a leaving group for subsequent nucleophilic substitution to form cyclic ethers, or the carboxylic acid can be reduced and modified to participate in cyclization reactions leading to various heterocyclic systems.

Chiral Auxiliaries in Asymmetric Reactions

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. While the use of this compound itself as a chiral auxiliary is not widely documented, its structural motif is found in more complex and effective chiral auxiliaries. The principle involves attaching the prochiral substrate to the chiral auxiliary, performing the desired stereoselective transformation, and then cleaving the auxiliary. The stereocenter in the auxiliary creates a chiral environment that favors the formation of one diastereomer over the other.

Advanced Research Methodologies and Characterization Techniques for S 2 Hydroxymethyl Butyric Acid

The comprehensive study of chiral molecules like (S)-2-(Hydroxymethyl)butyric acid relies on a suite of advanced analytical and research methodologies. These techniques are indispensable for confirming its chemical structure, determining its absolute stereochemistry, understanding its formation, and developing efficient production processes.

Future Directions and Emerging Research Areas for S 2 Hydroxymethyl Butyric Acid

Novel Biocatalytic Systems and Enzyme Engineering

The selective and efficient synthesis of chiral compounds like (S)-2-(Hydroxymethyl)butyric acid is a primary focus of modern biocatalysis. The development of novel biocatalytic systems and the strategic engineering of enzymes are paving the way for more sustainable and effective production methods.

Directed evolution is a powerful technique used to tailor enzymes for specific industrial applications. This process involves iterative rounds of gene mutagenesis, screening, and selection to enhance desired enzymatic properties such as activity, stability, and substrate specificity. ewadirect.comnih.govtudelft.nl For the synthesis of chiral hydroxy acids, enzymes like ketone reductases (KREDs), epoxide hydrolases, and carboxylic acid ligases are of particular interest. ewadirect.comresearchgate.net Through directed evolution, these enzymes can be optimized to catalyze the synthesis of specific chiral molecules with high enantiomeric excess and yield. For instance, a multi-enzyme cascade system driven by directed evolution was successfully constructed for the semi-synthesis of chiral (R)-β-hydroxy acids from β-keto acids, achieving a conversion rate of over 95% and an enantiomeric excess of 99.4%. ewadirect.comresearchgate.net This approach demonstrates the potential for developing highly efficient biocatalytic routes to chiral building blocks.

Protein engineering, including site-directed mutagenesis, allows for the rational design of enzymes with improved characteristics. By modifying the active site or other key regions of an enzyme, it is possible to enhance its performance for a specific reaction. nih.gov For example, the engineering of amine dehydrogenases has enabled the synthesis of primary amines from simple ketones, a transformation that was not efficiently catalyzed by the wild-type enzymes. researchgate.net Similar strategies could be applied to enzymes involved in the synthesis of this compound to improve their catalytic efficiency and substrate scope.

The discovery of novel enzymes from diverse environments, such as psychrophilic (cold-adapted) microorganisms, also presents exciting opportunities. These enzymes often possess unique properties, such as high activity at low temperatures, which can be advantageous for certain industrial processes. A novel lipase (B570770) from the psychrophilic bacterium Serratia sp. has been identified and characterized, showcasing the potential of exploring unique ecological niches for new biocatalysts.

| Enzyme Type | Engineering Strategy | Potential Application for this compound Synthesis |

| Ketone Reductases (KREDs) | Directed Evolution, Site-Directed Mutagenesis | Stereoselective reduction of a precursor keto acid to yield this compound. |

| Epoxide Hydrolases | Directed Evolution | Kinetic resolution of a racemic epoxide precursor to selectively yield an intermediate for this compound synthesis. |

| Carboxylic Acid Ligases | Directed Evolution | Ligation of a precursor molecule to form the final this compound structure. |

| Threonine Aldolases | Directed Evolution, Protein Engineering | Synthesis of β-hydroxy-α-amino acids, which are structurally related to the target compound, suggesting potential for adaptation. nih.govtandfonline.com |

Chemoenzymatic Cascade Reactions for Complex Product Synthesis

Chemoenzymatic cascade reactions, which combine the selectivity of biocatalysts with the versatility of chemical catalysts in a one-pot process, are a rapidly growing field. nih.gov These cascades offer numerous advantages, including reduced waste, lower energy consumption, and higher efficiency by avoiding the isolation of intermediates. nih.gov For a molecule like this compound, chemoenzymatic cascades open up pathways to a wide array of complex and high-value products.

One promising area is the synthesis of chiral β-hydroxysulfides, which are important in organic and pharmaceutical chemistry. Novel chemoenzymatic cascades using ketoreductases have been developed for their enantioselective synthesis. researchgate.net Similarly, this compound could serve as a starting material in cascades designed to produce other valuable chiral building blocks. For example, a one-pot, two-step enzymatic process has been developed for the synthesis of chiral N-substituted 1,2-amino alcohols, demonstrating the power of combining multiple enzymes to achieve complex transformations.

The synthesis of α-hydroxy half-esters with multiple stereogenic centers has been achieved through a one-pot chemoenzymatic strategy combining a Ca²⁺-catalyzed researchgate.nettandfonline.com-Wittig rearrangement with an enzymatic desymmetrization step. nih.govresearchgate.net This highlights the potential for integrating metal catalysis with biocatalysis to create sophisticated molecular architectures. Furthermore, the development of multi-enzyme cascades for the synthesis of complex molecules like the natural product 2′3′-cGAMP from simple nucleosides showcases the ambition and potential of this field. google.com

| Cascade Type | Key Catalysts | Potential Product from this compound |

| Biocatalytic-Chemical-Biocatalytic | Ketoreductases, Chemical Reagents | Complex chiral molecules with multiple functional groups. |

| Asymmetric Ca²⁺-catalyzed reaction + Enzymatic hydrolysis | Calcium catalyst, Esterase | Chiral α-hydroxy half-esters with additional stereocenters. nih.govresearchgate.net |

| Multi-enzyme cascade | Kinases, Phosphorylases | Phosphorylated or otherwise functionalized derivatives for biological applications. google.com |

Sustainable Production and Valorization of Biomass-Derived Precursors

The transition to a bio-based economy necessitates the development of sustainable methods for producing chemicals from renewable resources. Lignocellulosic biomass, such as agricultural residues and forestry waste, is an abundant and non-food-competing feedstock for the production of platform chemicals. nih.govrsc.org The valorization of biomass into valuable compounds like this compound is a key area of future research.

Butyric acid, a direct precursor for the hydroxymethylation to this compound, can be efficiently produced from biomass hydrolysates through fermentation. nih.govmdpi.com Strains of Clostridium tyrobutyricum have been engineered to improve the yield and productivity of butyric acid from sugars derived from sources like sugarcane bagasse and wheat straw. nih.govmdpi.com Further metabolic engineering of these microorganisms could enhance their tolerance to inhibitors present in biomass hydrolysates and increase the efficiency of butyric acid production. nih.gov

The concept of a biorefinery, where multiple value-added products are generated from a single biomass feedstock, is central to the economic viability of bio-based production. acs.org In this context, this compound could be produced as part of an integrated process that also yields other valuable chemicals. For instance, projects are underway to exploit municipal solid waste for the production of ethanol, lactic acid, and succinic acid. cener.com Byproducts from these fermentations could potentially be used as feedstocks for the synthesis of other chemicals.

The hydrothermal valorization of biomass is another promising route to platform chemicals. mdpi.com This process uses water at high temperatures and pressures to break down biomass into simpler organic compounds. While research has focused on products like furfural (B47365) and levulinic acid, the development of catalytic systems for the selective conversion of biomass-derived intermediates into chiral C5 building blocks like this compound is an important future direction. researchgate.net

Design and Synthesis of Advanced Functional Materials Utilizing Chiral Architectures

The unique three-dimensional structure of chiral molecules can be harnessed to create advanced functional materials with novel properties. This compound, with its defined stereochemistry and two reactive functional groups (a carboxylic acid and a hydroxyl group), is an excellent candidate as a monomer for the synthesis of chiral polymers.

Chiral polyesters and polyethers are a class of materials with potential applications in areas such as chiral separations, asymmetric catalysis, and biomedical devices. The incorporation of a chiral monomer like this compound into the polymer backbone can induce the formation of helical or other ordered chiral structures. For example, chiral hyperbranched polymers based on cinchona alkaloids have been synthesized and shown to be effective catalysts in asymmetric reactions. nih.gov Similarly, polymers derived from this compound could exhibit catalytic activity or be used as chiral stationary phases in chromatography.

The polymerization of furan-based monomers, such as 2,5-bis(hydroxymethyl)furan, has been achieved using enzymatic catalysis to produce novel bio-based polyesters. nih.gov This approach could be adapted for the polymerization of this compound, offering a green and selective route to chiral polyesters. The properties of these polymers, such as their thermal stability and mechanical strength, would be influenced by the chiral nature of the monomer. The synthesis of polymers from macrocycles derived from hydroxycarboxylic acids is another area of active research, with potential for producing high molecular weight, biodegradable plastics. google.com

The construction of crystalline covalent organic frameworks (COFs) from chiral building blocks is an emerging field with the potential to create highly ordered, porous materials with tailored functionality. nih.gov These chiral COFs have shown promise as heterogeneous organocatalysts. The integration of this compound into such frameworks could lead to new materials with unique catalytic and recognition properties.

| Polymer Type | Monomer(s) | Potential Properties and Applications |

| Chiral Polyesters | This compound, diols/diacids | Biodegradability, chiral recognition, asymmetric catalysis. |

| Chiral Hyperbranched Polymers | This compound as a branching unit | High solubility, low viscosity, catalytic activity. nih.gov |

| Chiral Covalent Organic Frameworks | This compound derivative | High surface area, permanent porosity, heterogeneous catalysis. nih.gov |

Exploration of New Chemical Transformations and Reactivities

The functional groups of this compound—a carboxylic acid and a primary alcohol on a chiral center—offer a rich landscape for exploring new chemical transformations and reactivities. The development of novel catalytic methods for the selective functionalization of this molecule will expand its utility as a versatile chiral building block.

Catalytic asymmetric synthesis of α-stereogenic carboxylic acids is a field of intense research, with numerous strategies being developed using both organocatalysis and transition metal catalysis. rsc.org These methods could be adapted to further functionalize the carbon backbone of this compound, introducing new stereocenters and functional groups with high levels of control. For example, catalytic enantioselective C-H functionalization reactions offer a powerful tool for the direct modification of C-H bonds, which are typically unreactive. snnu.edu.cn

The reactivity of the hydroxyl and carboxyl groups can be exploited to synthesize a variety of derivatives. For instance, the intramolecular cyclization of γ-hydroxybutyric acid (GHB) to γ-butyrolactone (GBL) is a well-known transformation. nih.gov The analogous cyclization of this compound could lead to chiral lactone derivatives, which are valuable intermediates in organic synthesis. The synthesis of γ-hydroxy-α-amino acid derivatives has been achieved through enzymatic tandem aldol (B89426) addition-transamination reactions, which can be cyclized to form α-amino-γ-butyrolactones. csic.esacs.org

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural characterization of (S)-2-(Hydroxymethyl)butyric acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to resolve stereochemistry and confirm hydroxyl/methyl group positions. For example, the chiral center at C2 can be identified via coupling constants and NOE effects .

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., -OH stretch at ~3200–3600 cm, carbonyl at ~1700 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHO, MW 118.13 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of α-keto precursors. For example, reduce (S)-2-(hydroxymethyl)butyryl-CoA derivatives enantioselectively .

- Enzymatic Synthesis : Lipases or ketoreductases (e.g., KREDs) can catalyze stereospecific reductions. Optimize pH (6–8) and cofactors (NADH/NADPH) to enhance yield .

- Chiral Pool Synthesis : Start from chiral precursors like (S)-malic acid or (S)-lactic acid, functionalizing the hydroxylmethyl group via protection/deprotection strategies .

Q. What key physicochemical properties influence its solubility and reactivity?

- Methodological Answer :

- pKa : The carboxylic acid group (pKa ~2.5–3.5) and hydroxyl group (pKa ~15–16) dictate ionization in aqueous media. Adjust pH to enhance solubility for biological assays .

- LogP : Experimental logP (estimated ~0.5–1.0) indicates moderate hydrophilicity. Use solvent systems like water:acetonitrile (70:30) for HPLC analysis .

- Hydrogen Bonding : The hydroxyl and carboxyl groups enable strong intermolecular interactions, impacting crystallization and stability .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its metabolic pathways?

- Methodological Answer :

- In Vitro Metabolism Studies : Use liver microsomes or hepatocytes to compare (S)- vs. (R)-enantiomer metabolism. Monitor metabolites via LC-MS/MS, focusing on β-oxidation or conjugation pathways .

- Isotopic Labeling : Incorporate -labels at the hydroxymethyl group to track metabolic flux in cell cultures. Analyze isotopic enrichment via NMR or MS .

- Enzyme Kinetics : Measure Km and Vmax for enantiomer-specific enzymes (e.g., dehydrogenases) using Michaelis-Menten plots .

Q. What computational approaches predict interactions of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes like hydroxyacid oxidases. Validate with crystallographic data (e.g., PDB entries) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (50–100 ns) in GROMACS to assess stability of hydrogen bonds with catalytic residues (e.g., Arg/Lys) .

- QSAR Models : Develop 3D-QSAR models (e.g., CoMFA) using analogs’ logP, polar surface area, and steric parameters to optimize bioactivity .

Q. How can contradictions in reported biological activities be resolved?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in water:MeOH) to quantify impurities. Ensure enantiomeric excess (>98%) via chiral chromatography .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) across labs. For cytotoxicity, compare IC values in MTT assays with controlled pH .

- Meta-Analysis : Aggregate data from multiple studies (e.g., HMDB, PubChem) and apply statistical tools (e.g., funnel plots) to identify bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.